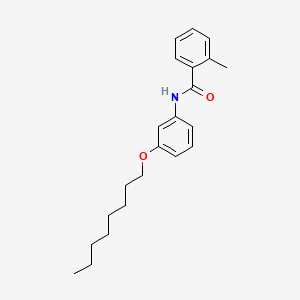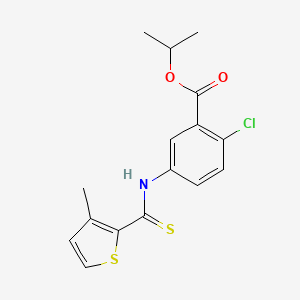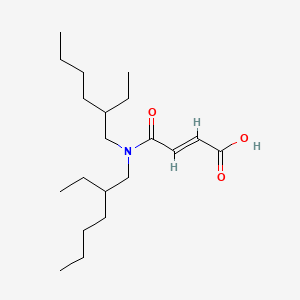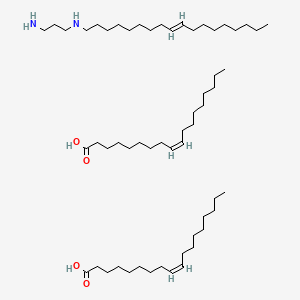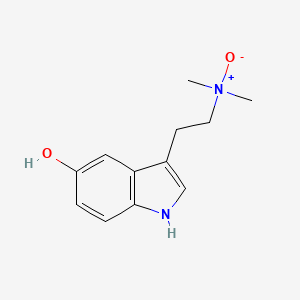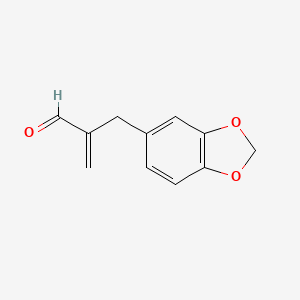
2-(3-Phenylpropyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenylpropyl)furan is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom The specific structure of this compound includes a furan ring substituted at the second position with a 3-phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpropyl)furan can be achieved through several methods. One common approach involves the condensation of ethyl furfurylidenecyanoacetate with phenylmagnesium bromide, followed by decarboxylation to yield β-(2-furyl)hydrocinnamonitrile. This intermediate is then reduced using lithium aluminum hydride to produce 2-(3-amino-1-phenylpropyl)furan .
Another method involves the cycloisomerization of n-perfluoro alkyl 1,2-allenyl ketones in the presence of gold or silver catalysts. This reaction proceeds through the formation of an alkynyl alcohol intermediate, which cyclizes to form the furan ring .
Industrial Production Methods
Industrial production of furans, including this compound, often involves catalytic processes. For example, the decarbonylation of furfural using palladium or nickel catalysts is a common industrial method to produce furan derivatives . Additionally, the copper-catalyzed oxidation of butadiene can be used to synthesize furans on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Phenylpropyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid or other oxidized derivatives.
Reduction: Reduction of nitriles to amines using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used for the reduction of nitriles to amines.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(3-amino-1-phenylpropyl)furan.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Phenylpropyl)furan has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Some furan derivatives are explored for their potential use as pharmaceuticals.
Industry: Furans are used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 2-(3-Phenylpropyl)furan depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The furan ring can participate in electron-donating or electron-withdrawing interactions, influencing the compound’s reactivity and binding affinity. The phenylpropyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
2-(3-Phenylpropyl)furan can be compared with other furan derivatives, such as:
2,5-Furan-dicarboxylic acid (2,5-FDCA): Known for its use in the production of renewable polymers.
2,5-Dimethylfuran (2,5-DMF): Used as a biofuel due to its high energy density.
2-(3-Amino-1-phenylpropyl)furan: A derivative with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
5073-13-2 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-(3-phenylpropyl)furan |
InChI |
InChI=1S/C13H14O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,4,8-9H2 |
InChI-Schlüssel |
HWYJSJWNOAJXLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



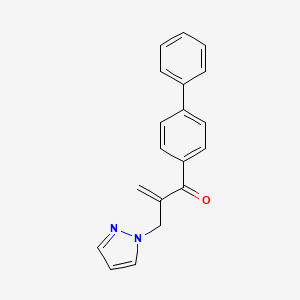
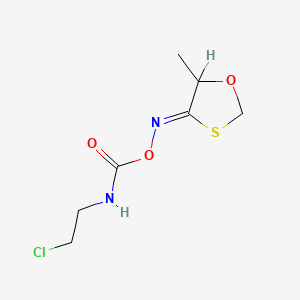
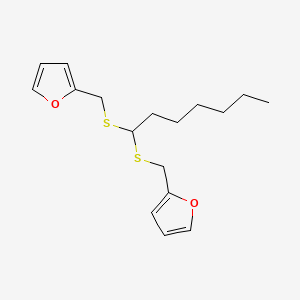
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
